molecular formula C22H24N4O3 B11233286 N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No.: B11233286
M. Wt: 392.5 g/mol
InChI Key: LMAJHGQMDZNOFZ-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step involves the reaction of the quinoxaline derivative with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acylation: The final step is the acylation of the amino group with ethyl acetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide can be used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold for the development of new materials and catalysts.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The quinoxaline core is known for its pharmacological properties, and modifications to the structure could yield new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, affecting gene expression, or inhibit key enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    2,5-Dimethylphenylquinoxaline: A simpler derivative with similar structural features.

    N-Ethylquinoxaline: Another derivative with potential biological activity.

Uniqueness

N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide is unique due to the combination of its quinoxaline core with the 2,5-dimethylphenyl and N-ethylacetamide groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O3/c1-5-25(16(4)27)21-22(29)26(19-9-7-6-8-17(19)24-21)13-20(28)23-18-12-14(2)10-11-15(18)3/h6-12H,5,13H2,1-4H3,(H,23,28)

InChI Key

LMAJHGQMDZNOFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C)C(=O)C

Origin of Product

United States

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